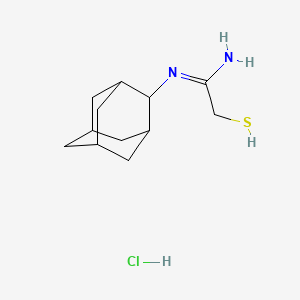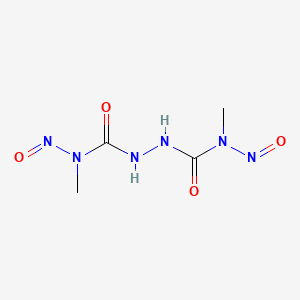
Biurea, 1,6-dimethyl-1,6-dinitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biurea, 1,6-dimethyl-1,6-dinitroso- is a chemical compound with the molecular formula C₄H₈N₆O₄ and a molecular weight of 204.1441 g/mol . It is also known by several other names, including N,N′-Dimethyl-N,N′-dinitroso-1,2-hydrazinedicarboxamide . This compound is characterized by the presence of nitroso groups and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Biurea, 1,6-dimethyl-1,6-dinitroso- typically involves the reaction of dimethylhydrazine with nitrosating agents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Biurea, 1,6-dimethyl-1,6-dinitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biurea, 1,6-dimethyl-1,6-dinitroso- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of Biurea, 1,6-dimethyl-1,6-dinitroso- involves its interaction with molecular targets in biological systems. The nitroso groups can participate in redox reactions, affecting cellular pathways and molecular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Biurea, 1,6-dimethyl-1,6-dinitroso- can be compared with other similar compounds, such as:
N,N′-Dimethyl-N,N′-dinitroso-1,2-hydrazinedicarboxamide: Similar in structure but may have different reactivity and applications.
Hydrazodicarboxylic acid bis (methylnitrosamide): Another related compound with distinct properties and uses.
The uniqueness of Biurea, 1,6-dimethyl-1,6-dinitroso- lies in its specific chemical structure and the presence of nitroso groups, which confer unique reactivity and applications.
Propiedades
Número CAS |
3844-60-8 |
|---|---|
Fórmula molecular |
C4H8N6O4 |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
1-methyl-3-[[methyl(nitroso)carbamoyl]amino]-1-nitrosourea |
InChI |
InChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12) |
Clave InChI |
VWCDVSANFVCUOI-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NNC(=O)N(C)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


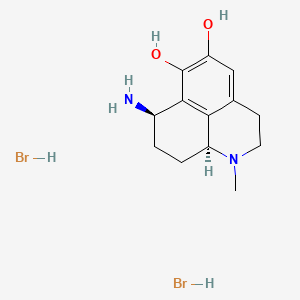
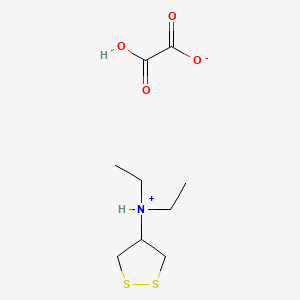
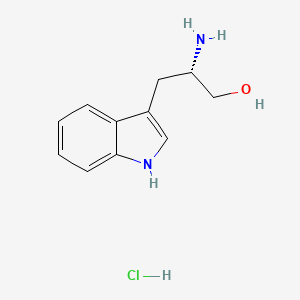

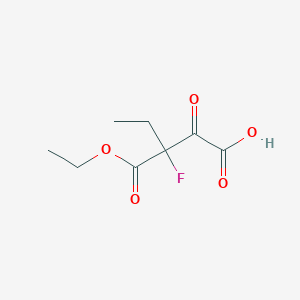

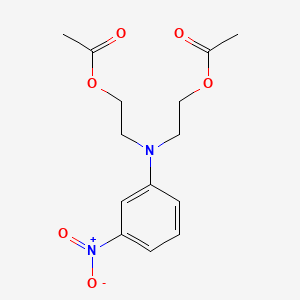


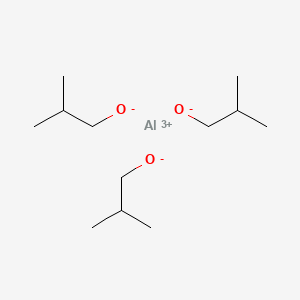
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
